

# Thermochemical Profile of 3-Methoxybutan-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxybutan-2-one

Cat. No.: B3048630

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## Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Methoxybutan-2-one** (CAS No: 17742-05-1). Despite its growing interest as a sustainable, bio-based solvent, a thorough review of scientific literature reveals a notable absence of experimentally determined thermochemical properties such as enthalpy of formation, entropy, and heat capacity for this specific compound.<sup>[1][2]</sup> This document summarizes the known physical and chemical properties of **3-Methoxybutan-2-one**, outlines the standard experimental and computational methodologies that would be employed for the determination of its thermochemical data, and presents relevant data from structurally similar compounds to provide context for researchers. The synthesis pathway and general thermochemical investigation workflows are also visualized to aid in conceptual understanding.

## Introduction

**3-Methoxybutan-2-one**, an organic compound with the molecular formula  $C_5H_{10}O_2$ , is gaining attention in the field of green chemistry as a potential replacement for conventional chlorinated solvents.<sup>[3]</sup> Its synthesis from bio-based feedstocks like acetoin (3-hydroxybutan-2-one) positions it as a sustainable alternative in various chemical applications.<sup>[3]</sup> A fundamental understanding of the thermochemical properties of **3-Methoxybutan-2-one** is crucial for its application in process design, safety assessments, and computational modeling of reaction kinetics and thermodynamics.

This guide serves to consolidate the current knowledge on the thermochemistry of **3-Methoxybutan-2-one**, highlight the existing data gaps, and provide researchers with the necessary theoretical framework and experimental protocols for future investigations.

## Physicochemical Properties of 3-Methoxybutan-2-one

While direct experimental thermochemical data is not available, basic physicochemical properties have been reported in the literature.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	102.13 g/mol	[1]
CAS Number	17742-05-1	[1]
IUPAC Name	3-methoxybutan-2-one	[1]
Synonyms	3-methoxy-2-butanone	[1]

## Thermochemical Data

A comprehensive search of available literature and databases did not yield any experimentally determined thermochemical data for **3-Methoxybutan-2-one**. This represents a significant data gap for a compound with potential for wide industrial use.

For the purpose of providing context, the following table presents computationally derived thermochemical data for the structurally related, but distinct, compound 3-methoxybutan-2-ol. It is imperative to note that these values are not for **3-Methoxybutan-2-one** and should be used with caution as estimations.

Table 3.1: Calculated Thermochemical Properties of 3-Methoxybutan-2-ol (CAS 53778-72-6)

Property	Value	Unit	Source (Method)
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-255.48	kJ/mol	Joback Calculated
Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$ )	-441.54	kJ/mol	Joback Calculated
Enthalpy of Fusion ( $\Delta_{\text{fus}} H^\circ$ )	6.94	kJ/mol	Joback Calculated
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	45.04	kJ/mol	Joback Calculated

## Experimental Protocols for Thermochemical Data Determination

For researchers aiming to fill the existing data gap, the following are detailed methodologies for the experimental determination of key thermochemical properties, based on standard practices for similar organic compounds.[\[4\]](#)[\[5\]](#)

### Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the condensed phase,  $\Delta_f H^\circ_{\text{m}}(\text{cr or l})$ , can be derived from the standard molar enthalpy of combustion,  $\Delta_c H^\circ_{\text{m}}$ .

Experimental Technique: Static Bomb Combustion Calorimetry

- **Sample Preparation:** A precisely weighed pellet of the liquid **3-Methoxybutan-2-one**, enclosed in a sealed polyethylene ampoule, is placed in a silica crucible.
- **Calorimeter Setup:** The crucible is positioned in a static bomb calorimeter. A cotton thread fuse is attached to a platinum ignition wire and placed in contact with the sample.
- **Combustion:** The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa. A known amount of distilled water is added to the bomb to ensure saturation of the final gaseous products. The calorimeter is then filled with a known mass of water and

brought to a constant temperature (e.g., 298.15 K). The sample is ignited by passing a current through the platinum wire.

- **Data Acquisition:** The temperature of the water in the calorimeter is monitored over time. The adiabatic temperature change is determined and corrected for heat exchange.
- **Calibration:** The energy equivalent of the calorimeter is determined by the combustion of a certified standard, such as benzoic acid.
- **Calculation:** The standard molar enthalpy of combustion is calculated from the energy equivalent of the calorimeter and the corrected temperature rise. The standard molar enthalpy of formation is then derived using Hess's law, requiring the standard enthalpies of formation of the combustion products ( $\text{CO}_2(\text{g})$  and  $\text{H}_2\text{O}(\text{l})$ ).

## Enthalpy of Vaporization/Sublimation

The enthalpy of phase transition from a condensed phase (liquid or solid) to the gaseous phase is a critical parameter.

Experimental Technique: Calvet Microcalorimetry

- **Apparatus:** A high-temperature Calvet microcalorimeter is used to measure the heat flow associated with vaporization.
- **Sample Preparation:** A small, accurately weighed amount of **3-Methoxybutan-2-one** is placed in a Knudsen effusion cell. The cell has a small orifice of known area.
- **Measurement:** The effusion cell is introduced into the calorimeter at a constant temperature. The heat absorbed during the vaporization of the sample as it effuses into a vacuum is measured.
- **Data Analysis:** The standard molar enthalpy of vaporization,  $\Delta_{\text{lg}}H^\circ_{\text{m}}$ , is determined from the measured heat flow and the mass of the sample that has vaporized. Measurements are typically performed over a range of temperatures.

## Computational Protocols for Thermochemical Data Estimation

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Computational Method: G3(MP2)//B3LYP

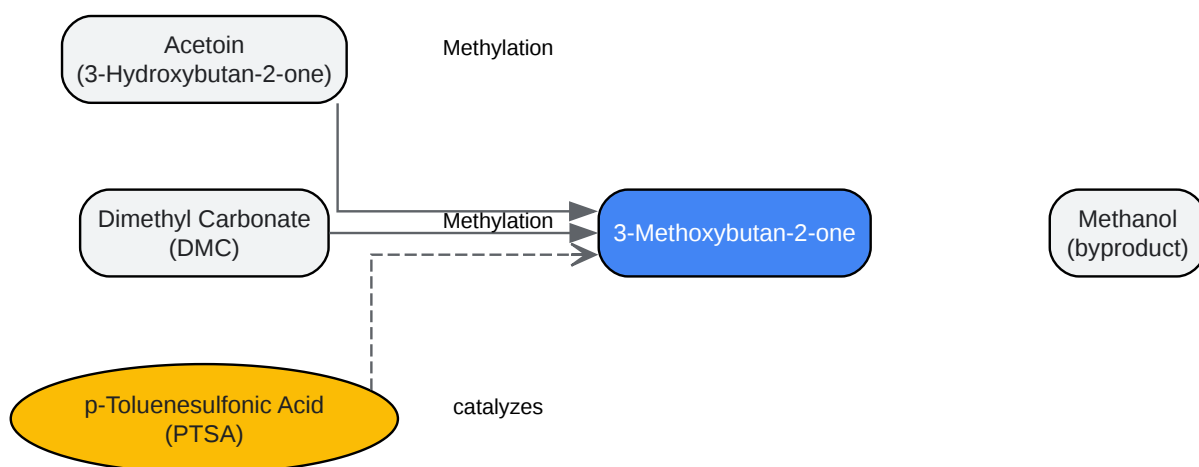
High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, can be employed to predict gas-phase enthalpies of formation.<sup>[5]</sup>

- **Geometry Optimization:** The molecular geometry of **3-Methoxybutan-2-one** is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).
- **Vibrational Frequencies:** The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
- **Single-Point Energy Calculations:** A series of higher-level single-point energy calculations are performed on the optimized geometry using methods such as QCISD(T) and MP2 with larger basis sets.
- **Composite Energy Calculation:** The final G3(MP2) energy is calculated by combining the results of these calculations with empirical higher-level corrections.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation is determined using an atomization or isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.

## Visualizations

### Synthesis of 3-Methoxybutan-2-one

The following diagram illustrates the one-step, solvent-free synthesis of **3-Methoxybutan-2-one** from acetoin and dimethyl carbonate.<sup>[3]</sup>



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Caption: Synthesis pathway of **3-Methoxybutan-2-one**.

## Thermochemical Investigation Workflow

This diagram illustrates the logical relationship between experimental and computational approaches to determining the thermochemical properties of a compound like **3-Methoxybutan-2-one**.

Caption: Workflow for thermochemical analysis.

## Conclusion and Future Outlook

**3-Methoxybutan-2-one** presents itself as a promising green solvent, yet the lack of fundamental experimental thermochemical data hinders its full potential for industrial application and academic research. This guide has highlighted this critical data gap and provided the established experimental and computational protocols necessary for its determination. It is strongly recommended that future research efforts be directed towards the experimental measurement of the enthalpy of formation, heat capacity, and entropy of **3-Methoxybutan-2-one**. Such data would not only be invaluable for process engineering and safety but would also serve as a crucial benchmark for validating and refining computational thermochemistry models for this important class of bio-derived molecules.

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